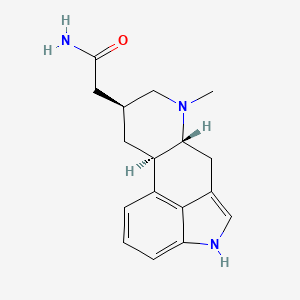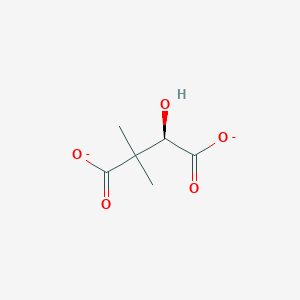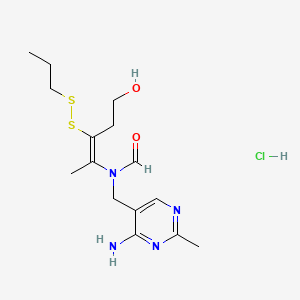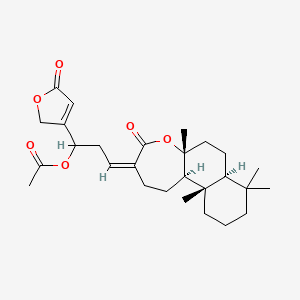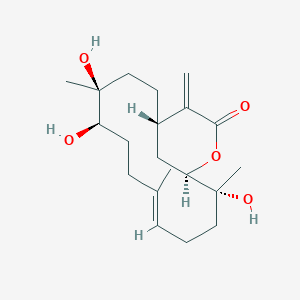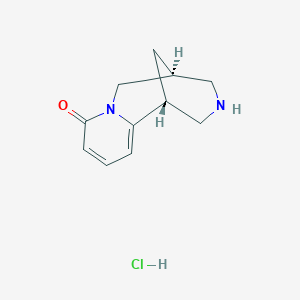![molecular formula C19H24O7 B1259258 (1R,4S,5R,8S,9R,10R,11S,12S,16S,18R)-9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione](/img/structure/B1259258.png)
(1R,4S,5R,8S,9R,10R,11S,12S,16S,18R)-9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4S,5R,8S,9R,10R,11S,12S,16S,18R)-9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione is a natural product found in Homalolepis cedron and Samadera indica with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis Approaches : The compound has been prepared through multi-step synthesis involving different precursors and reaction conditions. For instance, Grošelj et al. (2005) describe a synthesis process starting from camphor and involving various catalytic hydrogenation steps to obtain related derivatives (Grošelj et al., 2005).
Chemical Transformations and Rearrangements : The compound can undergo multiple molecular rearrangements. For example, Armenta-Salinas et al. (2019) discuss the transformation of related sesquiterpene compounds under specific conditions, leading to the formation of novel compounds with different skeletons (Armenta-Salinas et al., 2019).
Analytical Characterization : Studies like those conducted by Lei et al. (2011) have isolated and characterized similar complex molecules from natural sources, determining their structure and stereochemistry through techniques like X-ray diffraction (Lei et al., 2011).
Application in Organic Synthesis : The compound's derivatives are used as intermediates in organic synthesis. Mosimann & Vogel (2000) describe using related compounds in the synthesis of complex organic structures (Mosimann & Vogel, 2000).
Exploration in Medicinal Chemistry : Though not directly linked to the compound , similar structures have been investigated in medicinal chemistry. Rosenquist Å et al. (1996) describe the synthesis of enantiomerically pure derivatives for potential application in HIV treatment (Rosenquist Å et al., 1996).
Lipid Oxidation Studies : The compound and its derivatives are relevant in lipid oxidation research. Hamberg (1991) prepared trihydroxyoctadecenoic acid derivatives, similar in structure, to study lipid autoxidation processes (Hamberg, 1991).
Role in Protein-Lipid Interactions : Lederer et al. (1999) investigated the interaction of similar epoxyhydroxylinoleic acid derivatives with protein lysine moieties, highlighting their importance in understanding lipid oxidation and protein modifications (Lederer et al., 1999).
Propiedades
Nombre del producto |
(1R,4S,5R,8S,9R,10R,11S,12S,16S,18R)-9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione |
|---|---|
Fórmula molecular |
C19H24O7 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(1R,4S,5R,8S,9R,10R,11S,12S,16S,18R)-9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione |
InChI |
InChI=1S/C19H24O7/c1-7-4-9(20)14(23)17(2)8(7)5-10(21)19-6-25-18(3)13(19)16(24)26-15(18)11(22)12(17)19/h4,8,10-15,21-23H,5-6H2,1-3H3/t8-,10+,11+,12+,13-,14+,15-,17-,18-,19+/m0/s1 |
Clave InChI |
FNBJCARFLWAAPK-MJTBGFFTSA-N |
SMILES isomérico |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@H]([C@]34[C@@H]2[C@H]([C@H]5[C@]([C@@H]3C(=O)O5)(OC4)C)O)O)C)O |
SMILES canónico |
CC1=CC(=O)C(C2(C1CC(C34C2C(C5C(C3C(=O)O5)(OC4)C)O)O)C)O |
Sinónimos |
cedronin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B1259175.png)
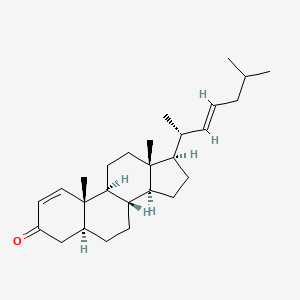
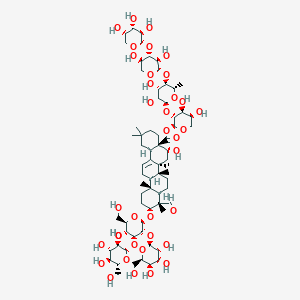
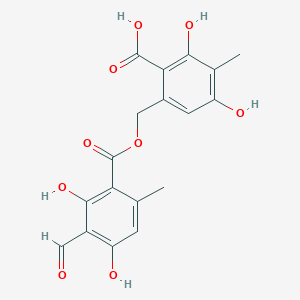
![(1R,2S,3R,6R,7R,9S,10S,11S,13S,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,14-triol](/img/structure/B1259183.png)
![(E)-6-(2,5-dihydroxy-3-methylphenyl)-1-[(6S,7R)-2,4-dihydroxy-6,7,9,9-tetramethyl-7-bicyclo[4.2.1]nona-2,4-dienyl]-4-methylhex-4-en-2-one](/img/structure/B1259184.png)
![[(1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B1259186.png)

